molecular formula C14H11N3O2S B2596338 3-methyl-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-96-2

3-methyl-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2596338
CAS No.: 851944-96-2
M. Wt: 285.32
InChI Key: GCMNOAKSNXYPNB-UHFFFAOYSA-N
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Description

3-methyl-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This kinase is a key regulatory enzyme implicated in diverse cellular processes, including cell proliferation, differentiation, and neuronal development. The compound exerts its effects by competitively binding to the ATP-binding site of DYRK1A, thereby modulating the phosphorylation of its downstream substrates. Due to this mechanism, it has become a valuable chemical probe for investigating the pathophysiological roles of DYRK1A, particularly in the context of neurological disorders such as Alzheimer's disease and Down syndrome, where DYRK1A dosage is critical. Furthermore, its inhibitory activity has sparked research interest in the fields of oncology and diabetes, exploring pathways related to cell cycle control and pancreatic beta-cell expansion. This molecule serves as a crucial tool for elucidating kinase signaling networks and for validating DYRK1A as a potential therapeutic target in preclinical models.

Properties

IUPAC Name

3-methyl-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-8-20-14-15-7-11(13(19)17(9)14)12(18)16-10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMNOAKSNXYPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This method is aligned with green chemistry principles, emphasizing environmental safety and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of ultrasonic irradiation and environmentally friendly solvents is crucial to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thiazolopyrimidines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives, including 3-methyl-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. These compounds have shown efficacy against various cancer cell lines:

  • Mechanism of Action : The compound is believed to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism leads to apoptosis in cancer cells.
  • Case Studies : In vitro studies demonstrated that derivatives of thiazolo[3,2-a]pyrimidine exhibited cytotoxic effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Notably, one derivative showed an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Antibacterial and Antitubercular Activity : Thiazolo[3,2-a]pyrimidine derivatives have demonstrated broad-spectrum antibacterial effects. For instance, certain derivatives showed significant inhibition against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) as low as 50 µg/mL .

Acetylcholinesterase Inhibition

Another promising application is in the field of neuropharmacology:

  • Cognitive Enhancement : Compounds like this compound have been investigated as acetylcholinesterase inhibitors. This activity suggests potential use in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic neurotransmission .

Anti-inflammatory Activity

Thiazolo[3,2-a]pyrimidine derivatives have shown anti-inflammatory effects:

  • Mechanistic Insights : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory disorders.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of thiazolo[3,2-a]pyrimidine derivatives:

Substituent Effect on Activity
Methyl groupsEnhance anticancer activity
Halogen substitutionsImprove antimicrobial potency
Amide functional groupsIncrease acetylcholinesterase inhibition

Mechanism of Action

The mechanism of action of 3-methyl-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Ethyl-3,7-biphenyl-5-[phenyl]-8,8a-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (4a)
  • Key Differences :
    • Ethyl carboxylate at position 6 vs. phenyl carboxamide.
    • Additional biphenyl substituents at positions 3 and 5.
  • Impact :
    • Reduced solubility compared to the carboxamide derivative due to the ester group.
    • Broader antimicrobial activity reported (53% yield; off-white solid) [1].
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives
  • Key Differences :
    • Pyrrolo[1,2-c] fused ring system instead of a simple thiazolo-pyrimidine.
    • Methoxy and phenyl substituents alter electronic properties.
  • Used as intermediates for synthesizing poly-fused systems [3][5].
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Key Differences :
    • Trimethoxybenzylidene group at position 2 introduces steric hindrance.
    • Ethyl carboxylate vs. phenyl carboxamide.
  • Impact :
    • Crystal structure reveals a flattened boat conformation (C5 deviation: 0.224 Å) and dihedral angle of 80.94° between thiazolo-pyrimidine and benzene rings [7][14].

Spectral and Crystallographic Data

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Crystal Data
Target Compound Not reported Not reported Not available
Compound 4a [1] C=O stretch: ~1700 Aromatic H: 7.2–7.8 Off-white solid; m.p. not fully specified
Ethyl 7-methyl-3-oxo-... () C=O: 1732 (ester), 1685 (oxo) Methyl: 2.4 (s), Ethyl: 1.3 (t) Orthorhombic, Pna2₁; Z = 4 [7]
  • Notable Absence: Spectral data for the target compound is lacking in the provided evidence, limiting direct comparisons.

Biological Activity

3-Methyl-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

The molecular formula for this compound is C16H15N3O2S2C_{16}H_{15}N_{3}O_{2}S_{2} with a molecular weight of 345.45 g/mol. Its structure features a thiazole ring fused with a pyrimidine moiety, which is significant for its biological activity.

Antitumor Activity

Research indicates that thiazole and pyrimidine derivatives exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, showing promising results:

Cell Line IC50 (µM) Reference
HepG2 (Liver)23.30 ± 0.35
Jurkat (Leukemia)>1000
HT-29 (Colon)1.61 ± 1.92

These findings suggest that the compound may inhibit tumor growth through mechanisms such as inducing apoptosis or inhibiting cell proliferation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary studies have shown that thiazole derivatives can possess antifungal and antibacterial activities. For instance, compounds similar to 3-methyl-5-oxo-N-phenyl derivatives have been included in screening libraries targeting infections and immune responses .

The proposed mechanism of action for this class of compounds involves inhibition of key enzymes involved in nucleotide synthesis and cell cycle regulation. Specifically, the compound may inhibit dihydrofolate reductase (DHFR), a crucial enzyme for DNA synthesis and repair . This inhibition leads to reduced availability of tetrahydrofolate, subsequently impacting the synthesis of nucleic acids.

Study 1: Antitumor Efficacy

In a study published by Sayed et al. (2019), various thiazole derivatives were synthesized and tested for their antiproliferative activity against HepG2 cells. The results indicated that modifications on the phenyl ring significantly enhanced cytotoxicity, highlighting the importance of structural variations in optimizing biological activity .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial potential of thiazole derivatives revealed that certain modifications led to increased efficacy against fungal strains. The study emphasized the need for further exploration into structure-activity relationships (SAR) to identify potent candidates for drug development .

Q & A

Q. What are the established synthetic routes for 3-methyl-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide and its derivatives?

Methodological Answer: The synthesis of this scaffold typically involves cyclization and alkylation reactions. Key approaches include:

  • Cyclocondensation : Reacting 2-amino-2-thiazoline derivatives with tricarbonylmethane intermediates to form the thiazolo[3,2-a]pyrimidine core, followed by N-phenylcarboxamide functionalization .
  • Biginelli Reaction : Using ethyl 7-methyl-3-oxo-5-phenyl derivatives as precursors, with subsequent modifications at the 6-carboxylate position to introduce carboxamide groups .
  • Hydrazine-Mediated Cyclization : Treatment of S-alkylated intermediates with hydrazine hydrate to generate fused heterocyclic systems, as demonstrated in pyrimidinone transformations .

Q. Example Table: Synthesis Methods

MethodKey Reagents/ConditionsYield RangeReference
Cyclocondensation2-Amino-2-thiazolines, tricarbonylmethanes60-75%
Biginelli ReactionEthyl esters, aryl aldehydes, urea50-68%
Hydrazine CyclizationS-alkylated intermediates, NH₂NH₂·H₂O45-65%

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the thiazole (δ 6.8–7.5 ppm) and pyrimidine (δ 8.0–8.5 ppm) protons, with carboxamide carbonyls typically at δ 165–170 ppm .
    • IR Spectroscopy : Confirm the presence of C=O (1680–1720 cm⁻¹) and NH (3200–3350 cm⁻¹) stretches .
  • X-ray Crystallography :
    • Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths (e.g., C-S: 1.70–1.75 Å) and dihedral angles (e.g., thiazole-pyrimidine plane: 5–10°) .
    • Analyze hydrogen-bonding networks (e.g., N-H···O interactions) to confirm supramolecular packing .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for thiazolo[3,2-a]pyrimidine derivatives?

Methodological Answer: Discrepancies often arise from puckering conformations or twinning artifacts . Strategies include:

  • SHELX Refinement : Apply twin-law corrections (e.g., BASF parameter in SHELXL) for twinned crystals .
  • Puckering Analysis : Use Cremer-Pople coordinates to quantify non-planar ring distortions (e.g., θ values for pyrimidine rings) .
  • Hydrogen Bond Validation : Compare experimental H-bond geometries (e.g., D···A distances) with graph-set analysis to identify systematic errors .

Q. Example Table: Crystallographic Challenges

IssueDiagnostic ToolResolution StrategyReference
TwinningSHELXL BASF parameterApply twin-law refinement
Ring PuckeringCremer-Pople coordinates (θ, φ)Compare with DFT models
H-bond AmbiguitiesGraph-set analysis (R₂²(8) motifs)Validate with IR data

Q. What strategies optimize synthetic yield under varying reaction conditions?

Methodological Answer: Yield optimization requires balancing steric and electronic factors:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency by stabilizing intermediates .
  • Catalysis : K₂CO₃ or Et₃N enhances nucleophilic substitution at the 6-carboxylate position .
  • Temperature Control : Reactions at 80–100°C reduce side-product formation in cyclocondensation steps .

Q. Example Table: Optimization Parameters

VariableOptimal RangeImpact on YieldReference
SolventDMF or DMSO+15–20%
CatalystK₂CO₃ (1.2 equiv)+10–12%
Temperature80°C (reflux)+8–10%

Q. How do structural modifications influence biological activity in related compounds?

Methodological Answer: Substituents at the 3-methyl, 5-oxo, and N-phenyl positions modulate bioactivity:

  • Antineoplastic Activity : Fluorophenyl or purine substitutions at position 7 enhance kinase inhibition (e.g., WHO-listed derivatives) .
  • Antimicrobial Effects : Electron-withdrawing groups (e.g., -NO₂) at the aryl position improve bacterial growth inhibition .

Q. Example Table: Structure-Activity Relationships

Derivative ModificationBiological ActivityMechanism InsightsReference
7-(Purine substituent)Antineoplastic (IC₅₀: 1 μM)CDK2/cyclin E inhibition
5-(3-Nitrophenyl)Antibacterial (MIC: 8 μg/mL)Disruption of cell wall synthesis

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